molecular formula C13H18O2 B14427872 Atropaldehyde diethyl acetal CAS No. 80234-04-4

Atropaldehyde diethyl acetal

Cat. No.: B14427872
CAS No.: 80234-04-4
M. Wt: 206.28 g/mol
InChI Key: PGRGWTSTROMQAI-UHFFFAOYSA-N
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Description

Atropaldehyde diethyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. This compound is specifically derived from atropaldehyde and ethanol. This compound is known for its stability and is often used in organic synthesis as a protecting group for aldehydes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atropaldehyde diethyl acetal involves the reaction of atropaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The reaction conditions typically include:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous removal of water and the use of efficient catalysts are crucial to maximize yield. The process may involve:

    Continuous Stirred Tank Reactors (CSTR): To ensure thorough mixing and reaction completion.

    Distillation Units: For the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Atropaldehyde diethyl acetal can undergo various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to atropaldehyde and ethanol.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetal group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles in the presence of a catalyst.

Major Products

    Hydrolysis: Atropaldehyde and ethanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Atropaldehyde diethyl acetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of atropaldehyde diethyl acetal primarily involves its role as a protecting group. The formation of the acetal protects the aldehyde group from nucleophilic attack, allowing other reactions to proceed without interference. The mechanism includes:

Comparison with Similar Compounds

Atropaldehyde diethyl acetal can be compared with other acetals and hemiacetals:

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biological research, and industrial processes. Its stability and reactivity make it a valuable tool in various scientific and industrial fields.

Properties

IUPAC Name

3,3-diethoxyprop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-14-13(15-5-2)11(3)12-9-7-6-8-10-12/h6-10,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRGWTSTROMQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=C)C1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462994
Record name atropaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80234-04-4
Record name atropaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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